Chromium chloride hydroxide (CrCl2(OH))

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

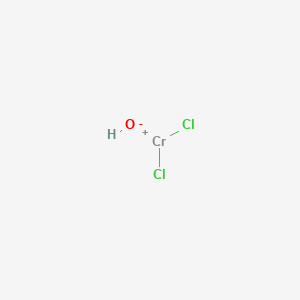

Chromium chloride hydroxide (CrCl2(OH)) is a useful research compound. Its molecular formula is Cl2CrHO and its molecular weight is 139.91 g/mol. The purity is usually 95%.

The exact mass of the compound Chromium chloride hydroxide (CrCl2(OH)) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chromium chloride hydroxide (CrCl2(OH)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium chloride hydroxide (CrCl2(OH)) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Chromium chloride hydroxide (CrCl2(OH)), a compound with the molecular formula Cl2CrHO, has garnered attention for its potential biological activities and applications in various fields, including nutrition and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Chromium Chloride Hydroxide

Chromium is an essential trace element that plays a crucial role in glucose metabolism. Chromium chloride hydroxide is one of the various forms of chromium compounds used in research and clinical settings. Its molecular weight is approximately 139.91 g/mol, and it is recognized for its role as a glucose tolerance factor .

The primary biological activity attributed to chromium compounds, including CrCl2(OH), involves their role as an enhancer of insulin action. Chromium is believed to facilitate insulin-mediated glucose uptake by enhancing the sensitivity of insulin receptors . The mechanism involves:

- Insulin Receptor Activation : Chromium acts as a cofactor for insulin signaling pathways, promoting glucose metabolism.

- Glucose Tolerance Factor (GTF) : It forms complexes with amino acids such as glycine, cysteine, and glutamic acid, which are essential for the biological activity of insulin .

1. Metabolic Effects

Research indicates that chromium supplementation can improve glucose tolerance and may aid in managing conditions such as type 2 diabetes. In animal studies, chromium has been shown to enhance insulin sensitivity and reduce blood glucose levels .

2. Toxicological Profile

While chromium is essential in trace amounts, excessive exposure can lead to toxicity. Reported adverse effects include gastrointestinal disturbances, renal and hepatic damage, and neurological symptoms such as convulsions . The acute toxicity (LD50) for intravenous administration in rats ranges from 10 to 18 mg/kg .

Table 1: Summary of Research Findings on CrCl2(OH)

Case Studies

- A study highlighted the antibacterial properties of chromium complexes, showing significant inhibition of bacterial growth in vitro against common pathogens like E. coli and Staphylococcus aureus when combined with organic reagents .

- Another investigation focused on the metabolic impacts of chromium supplementation in diabetic rats, revealing enhanced glucose tolerance and reduced serum glucose levels post-administration of CrCl2(OH) .

Pharmacokinetics

The pharmacokinetic profile of chromium indicates that absorption can vary based on dietary factors and physical activity. Key points include:

科学研究应用

Catalytic Applications

Chromium chloride hydroxide serves as a catalyst in several chemical reactions due to its unique properties. It can facilitate reactions that involve the transformation of organic compounds, particularly in polymerization processes.

- Polymerization Catalysts : Chromium chloride hydroxide has been used as a precursor for catalysts in olefin polymerization. For example, a study demonstrated its effectiveness when treated with trimethylsilyl chloride (Me3SiCl), leading to the formation of a high-activity catalyst for the polymerization of 1-octene. The catalyst exhibited selectivity and activity rates significantly higher than those derived from other chromium sources, showcasing its potential in industrial applications .

- Organic Synthesis : In organic chemistry, chromium chloride hydroxide has been utilized for the reduction of alkyl halides. This application is crucial for synthesizing various organic compounds, where chromium serves as a reducing agent to convert halides into alkenes or alcohols. The compound's ability to participate in Lewis acid-catalyzed reactions further enhances its utility in organic synthesis .

Environmental Applications

Chromium compounds are often studied for their environmental impact and potential remediation strategies.

- Toxicity Studies : Research indicates that chromium chloride hydroxide exhibits lower toxicity compared to other chromium compounds, particularly hexavalent chromium species. This property makes it a candidate for safer alternatives in various applications, including industrial processes where chromium exposure is a concern .

- Remediation Techniques : Studies have explored the use of chromium chloride hydroxide in soil and water remediation efforts. Its ability to stabilize chromium ions can help mitigate the leaching of more toxic forms of chromium into groundwater systems .

Case Study 1: Polymerization Efficiency

A comparative analysis of catalysts derived from different chromium sources revealed that those based on chromium chloride hydroxide exhibited superior performance metrics:

- Activity: 6600 kg/g-Cr/h

- Selectivity for 1-octene: 75%

This performance was attributed to the well-defined structure and purity of the chromium chloride hydroxide used in the synthesis process .

Case Study 2: Environmental Impact Assessment

A comprehensive study on the environmental effects of chromium compounds highlighted that using chromium chloride hydroxide could reduce the risk associated with chromium exposure in industrial settings:

- Lower systemic toxicity compared to Cr(VI) species.

- Potential for safer handling and reduced regulatory burdens in manufacturing processes .

Data Summary Table

| Application Area | Specific Use | Performance Metrics |

|---|---|---|

| Catalysis | Polymerization of 1-octene | 6600 kg/g-Cr/h; 75% selectivity |

| Organic Synthesis | Reduction of alkyl halides | Effective reducing agent |

| Environmental Remediation | Stabilization of chromium ions | Reduced leaching potential |

| Toxicity Management | Safer alternative to Cr(VI) compounds | Lower systemic toxicity |

属性

CAS 编号 |

14982-80-0 |

|---|---|

分子式 |

Cl2CrHO |

分子量 |

139.91 g/mol |

IUPAC 名称 |

chromium(3+);dichloride;hydroxide |

InChI |

InChI=1S/2ClH.Cr.H2O/h2*1H;;1H2/q;;+3;/p-3 |

InChI 键 |

PTRDQJDHXDUJQE-UHFFFAOYSA-K |

SMILES |

[OH-].Cl[Cr+]Cl |

手性 SMILES |

[OH-].Cl[Cr+]Cl |

规范 SMILES |

[OH-].[Cl-].[Cl-].[Cr+3] |

Key on ui other cas no. |

14982-80-0 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。